Methyl N-hydroxy-2-phenylethanimidate
Description
Methyl N-hydroxy-2-phenylethanimidate is a hydroxamic acid derivative characterized by its unique imidate functional group (-N-O-) attached to a phenyl-substituted ethyl backbone. Its structure combines the electron-rich phenyl group with the reactive N-hydroxyimidate moiety, which influences its solubility, stability, and reactivity compared to related compounds .
Properties
CAS No. |
63820-38-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl N-hydroxy-2-phenylethanimidate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(10-11)7-8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 |
InChI Key |
FHALDZIEAFCKFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NO)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl N-hydroxy-2-phenylethanimidate shares structural and functional similarities with several hydroxamic acids and imidate derivatives. Below is a detailed analysis of its properties relative to analogous compounds:
Functional Group Variations
N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives (e.g., compounds 4 , 5 in ):
These compounds feature a carbamoyl group linked to a phenylalanine backbone. Unlike this compound, they lack the imidate group, resulting in reduced electrophilicity and altered metal-binding capabilities. For instance, the carbamoyl derivatives exhibit stronger hydrogen-bonding interactions due to amide groups, whereas the imidate group in the target compound enhances nucleophilic reactivity .- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8): This hydroxamic acid contains a chlorophenyl substituent and a cyclohexane ring.
Physicochemical Properties
- Solubility : Imidate derivatives typically exhibit higher solubility in aprotic solvents (e.g., DMSO) compared to carboxamides due to reduced hydrogen-bonding capacity.
- Stability : The N-hydroxy group in the target compound may confer greater susceptibility to oxidation than methyl esters (e.g., methyl salicylate in ), which are stabilized by esterification .

Limitations of Available Evidence
The provided evidence lacks direct data on this compound, necessitating reliance on structural analogs (e.g., hydroxamic acids, imidates). Key gaps include:
- Experimental Data: No tables or spectroscopic data (e.g., NMR, IR) specific to the compound are available in the provided sources.
- Biological Activity : Comparisons with compounds like 6–10 () are speculative without toxicity or efficacy studies.
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